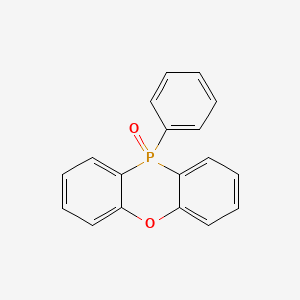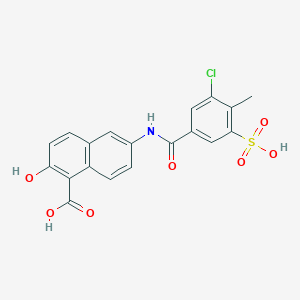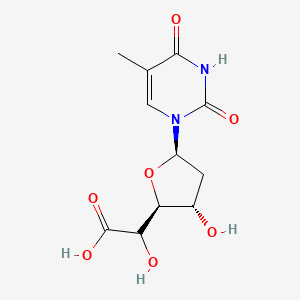
Thymidine 5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5’-carboxylic acid is a derivative of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine itself consists of the pyrimidine base thymine attached to a deoxyribose sugar. The addition of a carboxylic acid group at the 5’ position of thymidine results in thymidine 5’-carboxylic acid, which has unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymidine 5’-carboxylic acid can be synthesized through the selective oxidation of thymidine. One method involves the use of neocarzinostatin chromophore, which selectively oxidizes the 5’ carbon of nucleosides in DNA to form thymidine-5’-aldehyde. This aldehyde can then be further oxidized to thymidine 5’-carboxylic acid .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Thymidine 5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymidine 5’-carboxylic acid through oxidation.
Reduction: Reduction of thymidine 5’-aldehyde to thymidine.
Substitution: Formation of derivatives through substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Neocarzinostatin chromophore and molecular oxygen.
Reduction: Sodium borohydride (NaBH4) for reducing aldehydes to alcohols.
Substitution: Various hydrazines to form hydrazone derivatives.
Major Products:
Oxidation: Thymidine 5’-carboxylic acid.
Reduction: Thymidine.
Substitution: Hydrazone derivatives of thymidine.
Aplicaciones Científicas De Investigación
Thymidine 5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various thymidine derivatives.
Biology: Studied for its role in DNA modification and repair mechanisms.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .
Mecanismo De Acción
Thymidine 5’-carboxylic acid exerts its effects primarily through its incorporation into DNA. It can interfere with DNA synthesis and repair by acting as a substrate for various enzymes involved in these processes. For example, it can be incorporated into DNA by DNA polymerases, leading to chain termination or mutations .
Comparación Con Compuestos Similares
Thymidine: The parent nucleoside without the carboxylic acid group.
Thymidine 5’-aldehyde: An intermediate in the synthesis of thymidine 5’-carboxylic acid.
Uridine: A similar nucleoside found in RNA, where uracil replaces thymine
Uniqueness: Thymidine 5’-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5’ position, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and pathways that are not accessible to thymidine or other similar nucleosides .
Propiedades
Fórmula molecular |
C11H14N2O7 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
2-hydroxy-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1 |
Clave InChI |
XUQBHUDVMXHEIB-WHBCSPCOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(C(=O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
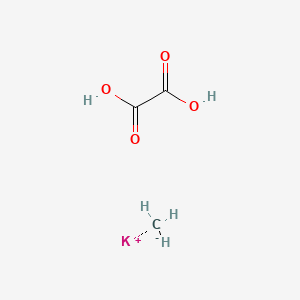

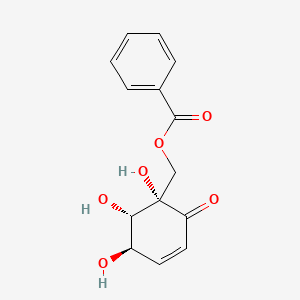

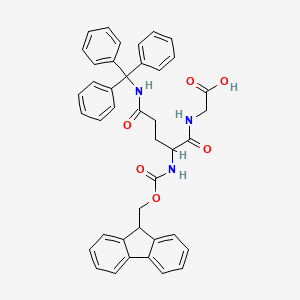
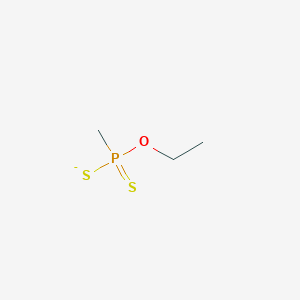
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
